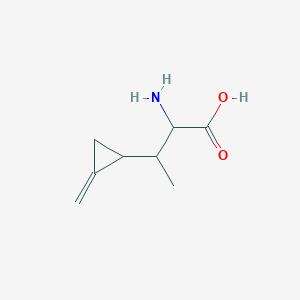
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid (ACBC) is a non-proteinogenic amino acid that has gained attention due to its potential therapeutic effects. It was first synthesized in 2003 and has since been studied for its ability to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
A study by Mickevičienė et al. (2015) synthesized derivatives of butanoic acids, including those similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. These compounds showed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Nonlinear Optical Materials
Vanasundari et al. (2018) investigated derivatives of butanoic acid, which include compounds structurally related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. The study indicated that these compounds are good candidates for nonlinear optical materials due to their dipole moment and hyperpolarizabilities (Vanasundari et al., 2018).
Inhibitor of Mycolic Acid Biosynthesis
Research by Hartmann et al. (1994) explored the synthesis of methyl esters of butanoic acid analogues. Their findings suggested that these compounds, closely related to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, could inhibit mycolic acid biosynthesis, a process important in certain bacterial species (Hartmann et al., 1994).
Synthesis of Glufosinate
A study by Sakakura et al. (1991) involved the synthesis of glufosinate, a compound that contains a butanoic acid structure similar to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid. This process involved hydroformylation-amidocarbonylation, indicating potential industrial applications in the synthesis of related compounds (Sakakura et al., 1991).
GABA(B) Receptor Agonists
Research by Ong et al. (1997) on thienyl analogs of baclofen, which includes structures akin to 2-Amino-3-(2-methylidenecyclopropyl)butanoic acid, showed that these compounds can act as GABA(B) receptor agonists. This suggests potential applications in neuropharmacology and neuroscience (Ong et al., 1997).
Eigenschaften
CAS-Nummer |
19822-83-4 |
|---|---|
Produktname |
2-Amino-3-(2-methylidenecyclopropyl)butanoic acid |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-amino-3-(2-methylidenecyclopropyl)butanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-4-3-6(4)5(2)7(9)8(10)11/h5-7H,1,3,9H2,2H3,(H,10,11) |
InChI-Schlüssel |
OJGYMABOCUEUFF-UHFFFAOYSA-N |
SMILES |
CC(C1CC1=C)C(C(=O)O)N |
Kanonische SMILES |
CC(C1CC1=C)C(C(=O)O)N |
Synonyme |
α-Amino-β-methyl-2-methylenecyclopropanepropionic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



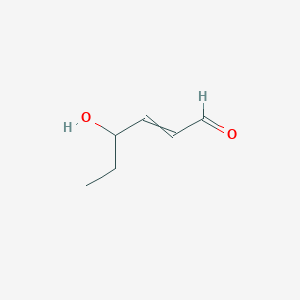
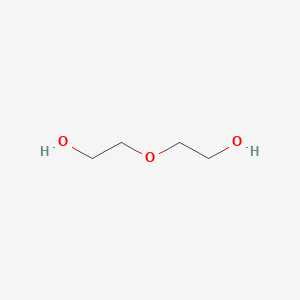
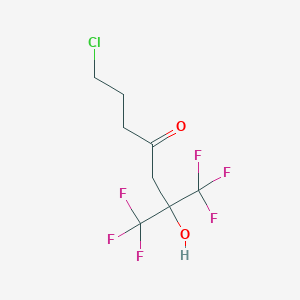

![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
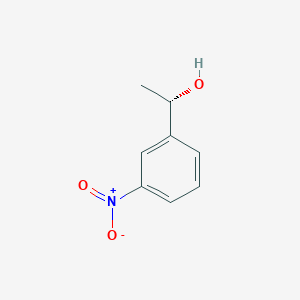
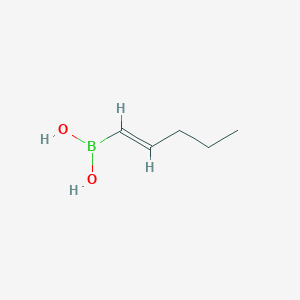
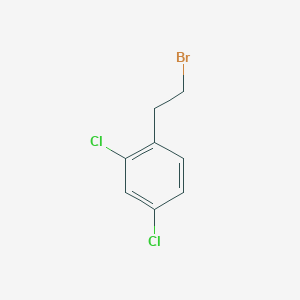

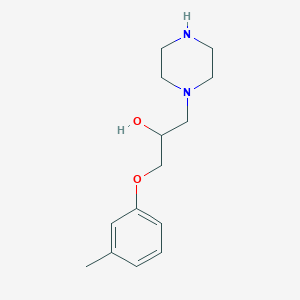
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
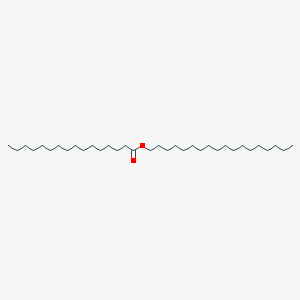
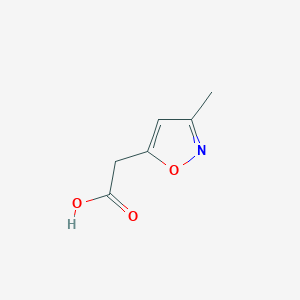
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)